Product packaging for Ethyleneurea-d4(Cat. No.:CAS No. 62740-68-5)

Ethyleneurea-d4

Cat. No.: B563357
CAS No.: 62740-68-5
M. Wt: 90.118
InChI Key: YAMHXTCMCPHKLN-LNLMKGTHSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical Sciences

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. wikipedia.org Common stable isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). researchgate.net This substitution creates a compound that is chemically almost identical to its unlabeled counterpart but has a different mass. nih.gov This mass difference is detectable by analytical instruments like mass spectrometers and can be distinguished in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The significance of this technique is vast and multifaceted. It allows researchers to:

Trace Metabolic Pathways: By introducing a labeled compound into a biological system, scientists can track its journey and identify its metabolites, providing invaluable insights into metabolic processes. nih.gov

Elucidate Reaction Mechanisms: Isotopic labeling helps in understanding the intricate steps of a chemical reaction by revealing which bonds are broken and formed. ias.ac.in

Serve as Internal Standards: In quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS), isotopically labeled compounds are considered the gold standard for internal standards. wikipedia.orgnih.gov They are added to a sample in a known quantity and, because they behave identically to the analyte of interest during sample preparation and analysis, they can correct for sample loss and variations in instrument response, leading to highly accurate and precise measurements. wikipedia.orgnih.gov

Rationale for Deuteration in Ethyleneurea-d4 for Specialized Applications

Ethyleneurea is a chemical compound used in various industrial applications, including as a formaldehyde (B43269) scavenger in textiles, resins, and coatings to reduce harmful emissions. google.comatamankimya.com The need for accurate quantification of Ethyleneurea in different matrices, for both quality control and environmental monitoring, necessitates highly reliable analytical methods.

The primary rationale for the deuteration of Ethyleneurea to form this compound is its use as an internal standard in quantitative analysis by mass spectrometry. scbt.comscbt.com In this application, a known amount of this compound is added to a sample containing an unknown quantity of Ethyleneurea. The two compounds co-elute during chromatographic separation and are detected by the mass spectrometer. Because this compound has a higher mass due to the four deuterium atoms, it produces a distinct signal from the unlabeled Ethyleneurea. By comparing the ratio of the signal from the analyte (Ethyleneurea) to that of the internal standard (this compound), a precise and accurate concentration of Ethyleneurea in the original sample can be determined. researchgate.net This isotope dilution method is superior to other quantification techniques as it minimizes errors arising from sample matrix effects and variations in extraction efficiency. wikipedia.org

Below is a table detailing the chemical properties of Ethyleneurea and its deuterated analog.

PropertyEthyleneureaThis compound
CAS Number 120-93-462740-68-5
Molecular Formula C₃H₆N₂OC₃H₂D₄N₂O
Molecular Weight 86.09 g/mol 90.12 g/mol
Synonyms 2-Imidazolidinone4,4,5,5-tetradeuterioimidazolidin-2-one

Historical Context of Isotopic Labeling in Analogous Urea (B33335) and Thio-urea Systems

The use of isotopic labeling to unravel biological and chemical pathways has a rich history. The discovery of deuterium by Harold Urey in 1933 and the subsequent pioneering work of researchers like Rudolf Schoenheimer and David Rittenberg in the 1930s and 1940s revolutionized our understanding of metabolism. nih.govnih.gov They demonstrated that body constituents are in a constant state of flux, a concept they termed the "dynamic state of body constituents." nih.gov

Their studies often involved the use of stable isotopes like deuterium and ¹⁵N to trace the metabolic fate of various molecules. nih.gov The urea cycle, being a central pathway in nitrogen metabolism, was an early subject of such investigations. nih.gov Isotopic studies were instrumental in confirming that the carbon atom in urea is derived from carbon dioxide and in measuring the rates of protein synthesis by tracking the appearance of ¹⁵N in urinary urea. nih.gov These early experiments laid the groundwork for the sophisticated metabolic studies and quantitative analytical methods that are common today. The fundamental principles established in these historical studies of urea metabolism are directly analogous to the modern use of deuterated compounds like this compound for precise quantification and tracer studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O B563357 Ethyleneurea-d4 CAS No. 62740-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5-tetradeuterioimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMHXTCMCPHKLN-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(=O)N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661959
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62740-68-5
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62740-68-5
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Synthetic Methodologies for Ethyleneurea D4

Strategies for Deuterium (B1214612) Incorporation in Cyclic Urea (B33335) Derivatives

The incorporation of deuterium into cyclic ureas like ethyleneurea can be approached in two fundamental ways: direct deuteration of the pre-formed cyclic urea or synthesis using building blocks that already contain the required deuterium atoms.

Direct Deuteration Approaches and Catalytic Considerations

Direct deuteration of cyclic ureas involves the exchange of C-H bonds with C-D bonds. One promising and mild method for such transformations is through photocatalysis. acs.org An organophotocatalytic approach has been developed for the selective deuteration of C-H bonds adjacent to heteroatoms, including those in ureas, using heavy water (D₂O) as the deuterium source. acs.org This method offers high regioselectivity and excellent levels of deuterium incorporation. acs.org

The general mechanism for this photocatalytic deuteration involves the generation of a radical intermediate at the carbon atom targeted for deuteration. The photocatalyst, upon excitation with light, initiates a hydrogen atom transfer (HAT) process, abstracting a hydrogen atom from the substrate. The resulting carbon-centered radical then reacts with a deuterium source, such as D₂O, to afford the deuterated product.

Catalyst SystemDeuterium SourceKey Features
Organophotocatalyst (e.g., 4CzIPN) with a thiol HAT co-catalystD₂OMild reaction conditions, high regioselectivity, high deuterium incorporation. acs.org
Ruthenium-based catalystsD₂OCan be tuned for chemoselectivity by using different additives. nih.govresearchgate.net
Palladium on carbon (Pd/C) with an in-situ generated D₂ sourceD₂O and AluminumEnvironmentally benign, heterogeneous catalysis. nih.gov

Synthesis via Deuterated Precursors

A more common and often more efficient strategy for the synthesis of specifically labeled compounds like Ethyleneurea-d4 is to build the molecule from smaller, readily available deuterated starting materials. This approach provides precise control over the location and number of deuterium atoms in the final product.

The most direct synthetic route to this compound involves the reaction of Ethylene-d4-diamine with a suitable carbonyl source. Ethylene-d4-diamine is commercially available, making this a feasible approach. isotope.com The reaction of ethylenediamine with urea is a well-established method for the synthesis of ethyleneurea and can be adapted for the deuterated analogue.

The reaction typically involves heating Ethylene-d4-diamine with urea. The reaction proceeds with the elimination of ammonia to form the cyclic urea. Water can act as a moderator in this reaction, and its presence is often crucial for achieving high yields.

Reaction Scheme:

H₂N-CD₂-CD₂-NH₂ + H₂N-CO-NH₂ → (CD₂)₂-(NH)₂-C=O + 2 NH₃

Advanced Synthetic Routes and Catalytic Systems for Cyclic Urea Formation

Recent advancements in catalysis have led to more efficient and environmentally friendly methods for the synthesis of cyclic ureas, which are directly applicable to the preparation of their deuterated analogues.

Heterogeneous Catalysis in Deuterated Cyclic Urea Synthesis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. Cerium oxide (CeO₂) has been identified as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from carbon dioxide and diamines. rsc.org This methodology can be applied to the synthesis of this compound by using Ethylene-d4-diamine as the starting material.

The proposed mechanism on the CeO₂ surface involves the formation of carbamate species from the reaction of the diamine and CO₂. rsc.org Subsequent intramolecular cyclization and dehydration lead to the formation of the cyclic urea. The use of a heterogeneous catalyst like CeO₂ can lead to high yields of the desired product under relatively mild conditions.

CatalystReactantsSolventKey Advantages
CeO₂Ethylene-d4-diamine, CO₂2-PropanolReusable, high yields, mild conditions. rsc.org

Non-catalytic Systems and Green Chemistry Approaches for Deuterated Compounds

The synthesis of deuterated compounds, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of safer solvents, reduced energy consumption, and the generation of minimal waste. nih.gov These approaches are critical in minimizing the environmental impact of chemical production. For deuteration, green methods often involve the use of heavy water (D₂O) as an inexpensive and readily available deuterium source, replacing hazardous deuterated reagents. researchgate.netnih.gov

Several non-catalytic and green methodologies are applicable to the synthesis of deuterated organic molecules and can be conceptually applied to the preparation of this compound. These methods align with the 12 principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. nih.gov

Key Green Approaches in Deuteration:

Microwave-Assisted Synthesis: Microwave irradiation serves as a green heating source that can significantly accelerate the rates of H-D exchange reactions, often reducing reaction times from hours to minutes. nih.govnih.gov This technique can enhance the efficiency of deuterium incorporation into molecules like amino acids and other drugs. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can increase the activity of reagents, such as aluminum metal in an Al-D₂O system, providing a safe and effective source of deuterium for exchange reactions. nih.govresearchgate.net

Photochemical Methods: Utilizing visible light, photochemical deuteration represents a mild and sustainable approach. rsc.org This method has been successfully applied to the late-stage deuteration of complex molecules, including drug compounds and natural products, demonstrating its potential for broad applicability. rsc.orgscielo.org.mx

Flow Chemistry: Continuous flow chemistry offers a practical and efficient platform for deuteration reactions. colab.wsresearchgate.net Flow reactors allow for precise control over reaction parameters, enhancing safety and yield, and can be pivotal in installing deuterium atoms into various organic structures. colab.ws

One conceptual green route to this compound could be adapted from known syntheses of its non-deuterated analogue. For instance, the reaction of ethylene glycol with urea could be modified by using deuterated ethylene glycol (ethylene glycol-d4) or by performing the reaction in D₂O under conditions that promote H-D exchange on the ethylene glycol backbone prior to cyclization. sciencemadness.org Similarly, methods starting from ethylenediamine could utilize ethylenediamine-d4. googleapis.com The use of D₂O as the deuterium source is a cornerstone of many green deuteration strategies. chemistryviews.orgnih.gov

Table 1: Overview of Green Deuteration Methodologies
MethodologyDeuterium SourceKey AdvantagesPotential Application
Microwave-Assisted H-D ExchangeD₂ORapid reaction times, increased efficiency. nih.govnih.govExchange of labile protons on a precursor molecule.
Photochemical DeuterationD₂O or other deuterated solventsMild reaction conditions, high functional group tolerance, suitable for late-stage modification. rsc.orgDirect C-H to C-D conversion on the ethyleneurea core.
Ultrasound-Assisted SynthesisAl-D₂O systemEnhanced reactivity, safe generation of deuterium. nih.govresearchgate.netFacilitating H-D exchange under heterogeneous conditions.
Flow ChemistryVarious (e.g., D₂, D₂O)Improved safety, scalability, precise control over reaction conditions. colab.wsresearchgate.netContinuous production with high isotopic incorporation.

Assessment of Isotopic Purity and Chemical Yield in Deuterated Compound Synthesis

The successful synthesis of a deuterated compound like this compound is critically evaluated by two key metrics: chemical yield and isotopic purity. These assessments are essential to ensure the final product meets the required specifications for its intended application, such as in mass spectrometry-based quantitative analyses or as internal standards. rsc.orgresearchgate.net

Isotopic Purity Assessment:

Isotopic purity is a measure of the percentage of the desired deuterated isotopologue (in this case, the D4 species) relative to all other isotopic variants (D0, D1, D2, D3) in the final product. nih.gov Determining this purity is of great importance for deuterium-labeled compounds. nih.govresearchgate.net Several analytical techniques are employed for this purpose.

High-Resolution Mass Spectrometry (HRMS): This is a primary technique for determining isotopic purity. rsc.org HRMS can distinguish between different H/D isotopologues based on their precise mass-to-charge ratios. nih.govresearchgate.net The high resolving power of instruments like the Orbitrap mass spectrometer allows for the clear separation of ions from different isotopologues, enabling accurate calculation of the isotopic enrichment. nih.gov For this compound, HRMS would quantify the relative abundance of the ion corresponding to the D4 molecule (C₃H₂D₄N₂O) compared to the less-deuterated versions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for assessing isotopic enrichment and confirming the specific positions of deuterium atoms. rsc.org

¹H NMR: In ¹H NMR, the incorporation of deuterium results in the disappearance or reduction in the intensity of the corresponding proton signal.

²H NMR: A ²H (deuterium) NMR spectrum directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an advanced technique that provides a complete description of the isotopic composition of a sample. acs.org It can identify and quantify each distinct isotopomer in a complex mixture, offering a level of detail that can surpass both NMR and HRMS. acs.org

Table 2: Analytical Techniques for Isotopic Purity Determination
TechniqueInformation ProvidedAdvantages
High-Resolution Mass Spectrometry (HRMS)Relative abundance of all H/D isotopologues (D0-D4). nih.govHigh sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR)Confirms position of deuterium labels and provides relative isotopic purity. rsc.orgProvides structural integrity and positional information. rsc.org
Molecular Rotational Resonance (MRR)Structural identity and percent composition of a complex mixture of isotopomers. acs.orgUnambiguous differentiation between isotopomers. acs.org

Chemical Yield Determination:

Chemical yield measures the efficiency of the synthetic process. It is typically reported as a percent yield, which is the ratio of the actual yield to the theoretical yield. libretexts.org

Theoretical Yield: This is the maximum amount of product that can be formed from the given amounts of reactants, calculated based on the stoichiometry of the balanced chemical equation. libretexts.org

Actual Yield: This is the amount of purified product that is actually obtained from the reaction in a laboratory setting. libretexts.org

Percent Yield: This value is calculated using the formula: Percent Yield = (Actual Yield / Theoretical Yield) × 100% libretexts.org

For the synthesis of this compound, the actual yield would be the mass of the purified solid product obtained after the reaction and subsequent purification steps, such as crystallization or chromatography. A high percent yield is economically desirable, especially in large-scale production, as it signifies an efficient conversion of starting materials to the final product with minimal loss. libretexts.org

Advanced Analytical Applications of Ethyleneurea D4

Role as an Internal Standard in High-Precision Quantitative Chemical Analysis

Ethyleneurea-d4 is predominantly employed as an internal standard (IS) in quantitative chemical analysis. Its isotopic enrichment with deuterium (B1214612) (d4) ensures that it behaves chemically and physically in a manner nearly identical to its non-deuterated counterpart, Ethylenethiourea (ETU). Crucially, this isotopic labeling provides a distinct mass-to-charge ratio (m/z) that allows for selective detection by mass spectrometers, differentiating it from the target analyte sigmaaldrich.comosti.gov.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that leverages the principles of isotopic labeling. In IDMS, a precisely known amount of an isotopically labeled analog of the analyte, often referred to as a "spike" or tracer, is added to the sample sigmaaldrich.comosti.govtubitak.gov.trnih.gov. When this compound is used as an IS for ETU analysis, a known quantity of this compound is introduced into the sample containing ETU. Both the analyte (ETU) and the internal standard (this compound) undergo the same sample preparation steps, chromatographic separation, and ionization processes. Mass spectrometry then measures the ratio of the signal intensities of the analyte and the internal standard. Because the amount of the internal standard added is known, and its behavior closely mimics that of the analyte, any losses or variations occurring during sample preparation, extraction, or ionization that affect the analyte will also affect the internal standard proportionally. By calculating the ratio of the analyte signal to the internal standard signal, the concentration of the analyte in the original sample can be determined with high accuracy and precision, largely independent of matrix effects and instrumental fluctuations sigmaaldrich.comosti.govtubitak.gov.tr. Deuterated analogs like this compound are ideal for this purpose due to their minimal mass difference, which ensures similar chromatographic behavior and ionization efficiency, while their distinct isotopic signature allows for clear differentiation by the mass spectrometer sigmaaldrich.comosti.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the sensitive and selective quantification of analytes in complex matrices. The integration of this compound as an internal standard has been pivotal in developing robust LC-MS/MS methods, particularly for the analysis of Ethylenethiourea (ETU) in various sample types, including biological fluids publisso.deresearchgate.netresearchgate.net.

Triple quadrupole mass spectrometers (TQ-MS) are the workhorses for quantitative analysis due to their exceptional specificity and sensitivity. In TQ-MS, analytes are typically detected using either Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) nih.gov. When this compound serves as an internal standard in TQ-MS for ETU analysis, the instrument is configured to detect specific precursor-to-product ion transitions for both ETU and this compound. This targeted detection strategy significantly reduces interference from other compounds present in the sample matrix, thereby enhancing the accuracy of quantification publisso.deresearchgate.netresearchgate.net. Studies have successfully employed LC-TQ-MS methods, utilizing electrospray ionization (ESI) in positive mode or atmospheric pressure chemical ionization (APCI) in positive mode, with this compound as the internal standard for ETU quantification in human urine publisso.deresearchgate.net.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive detection technique employed in TQ-MS researchgate.netnih.gov. In SRM, the mass spectrometer is programmed to monitor specific fragmentation pathways (precursor ion → product ion) for both the target analyte and its corresponding isotopically labeled internal standard. For this compound, this involves identifying and monitoring characteristic transitions that are unique to both ETU and this compound. This targeted monitoring significantly enhances specificity by filtering out signals from other ions present in the sample matrix, thereby reducing background noise and improving the signal-to-noise ratio. The application of SRM with deuterated standards like this compound is crucial for accurate quantification, as it allows for the simultaneous detection and quantification of both the analyte and the IS, enabling effective correction for variations in sample preparation and instrument performance researchgate.netresearchgate.net. Research has demonstrated the successful application of SRM for quantifying ETU in human urine using d4-ETU as the internal standard, achieving low limits of detection and good precision researchgate.netresearchgate.net.

Complex sample matrices, such as biological fluids (urine, serum) or environmental samples, often contain a high concentration of co-extracted compounds that can interfere with the ionization process of the analyte in mass spectrometry. These interferences can lead to ion suppression or ion enhancement, collectively known as matrix effects, which can significantly compromise the accuracy of quantitative analysis tubitak.gov.trnih.gov. The use of isotopically labeled internal standards, such as this compound, is a primary strategy to mitigate matrix effects. Because this compound shares similar physicochemical properties and ionization behavior with ETU, it experiences similar matrix-induced ionization changes. By measuring the ratio of ETU to this compound, the effects of ion suppression or enhancement on the analyte are effectively compensated for, as the internal standard is affected to the same extent. This makes IDMS, utilizing standards like this compound, a robust method that is nearly matrix-independent tubitak.gov.tr. Studies validating LC-MS/MS methods often assess matrix effects, and the use of deuterated standards is a key factor in achieving reliable quantification in challenging matrices nih.gov.

Methodological Development in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Emerging Analytical Techniques Employing this compound as a Standard

While LC-MS/MS, particularly with TQ-MS and SRM, remains the predominant platform for this compound's application, its utility extends to refinements and advancements in analytical methodologies. The pursuit of higher throughput, greater sensitivity, and simplified sample preparation continues to drive innovation in analytical chemistry.

The development of high-throughput methods, such as those involving online on-column extraction coupled with LC-MS/MS, represents an evolution in analytical efficiency researchgate.net. These methods leverage the precision offered by this compound as an internal standard to process a larger number of samples rapidly, making routine biomonitoring or environmental analysis more feasible. Furthermore, the fundamental principles of IDMS, which this compound embodies, are applicable across various mass spectrometry platforms, including high-resolution mass spectrometry, for applications requiring the utmost accuracy. The ongoing refinement of sample preparation techniques, aiming to reduce solvent consumption and processing time while maintaining analyte recovery and minimizing matrix effects, further enhances the applicability of this compound in diverse analytical workflows.

Data Table: Analytical Performance Metrics for ETU Quantification using this compound as Internal Standard

ParameterMethod 1 publisso.deMethod 2 researchgate.netMethod 3 researchgate.net
AnalyteEthylenethiourea (ETU)Ethylenethiourea (ETU)Ethylenethiourea (ETU)
Internal Standardd4-ETU[(2)H(4)]-labeled ETULabeled ETU
Detection TechniqueLC-MS/MS (ESI positive)LC-MS/MS (SRM positive)LC-MS/MS (APCI positive)
Limit of Detection (LOD)0.25 µg/l (adapted from prior method)0.05 ng/mLNot explicitly stated, LOQ is 0.5 ng/mL
Linearity Range2.5–25 μg/l0.1-54 ng/mL urine0.25-200 ng ETU/mL urine
Within-run PrecisionNot specified3-5%Not specified
Between-run PrecisionNot specified9% (at 2 and 10 ng/mL)Not specified
Inter-batch PrecisionNot specified6%Not specified
Sample MatrixUrineUrineUrine
Sample PreparationSolid-supported liquid extraction (SLE)Extractive derivatization (PFBBr)Online on-column extraction, direct injection

High-Throughput Methodologies for Deuterated Analytes

Deuterated internal standards, such as this compound, are indispensable for achieving high-throughput and reliable quantitative analysis in LC-MS/MS spectroscopyonline.com. These isotopically labeled compounds possess chemical and physical properties nearly identical to their non-labeled counterparts, allowing them to co-elute and undergo similar ionization and fragmentation processes spectroscopyonline.com. This similarity enables them to effectively compensate for variations in sample preparation, matrix effects, and instrument performance that can occur across numerous samples processed in rapid succession spectroscopyonline.comlcms.cz.

The performance of these high-throughput methods, when employing this compound, is characterized by good sensitivity and precision. Reported limits of quantification can be as low as 0.5 ng/mL, with calibration curves demonstrating linearity over several orders of magnitude, for example, from 0.25 ng/mL to 200 ng/mL researchgate.net. Precision metrics, including within-run, between-run, and inter-batch variability, typically fall within acceptable ranges, often between 3% and 13% researchgate.netcerilliant.com.

Table 1: Performance Metrics in LC-MS/MS Analysis Utilizing this compound as Internal Standard

MetricValue (Source publisso.de)Value (Source researchgate.net)Value (Source cerilliant.com)
AnalyteEthylenethiourea (ETU)Ethylenethiourea (ETU)Ethylenethiourea (ETU)
Internal Standardd4-ETU[2H4]-labeled ETU[(2)H4]-labeled ETU
Limit of Detection0.25 μg/lN/A (LOQ provided)0.05 ng/mL
Limit of QuantificationN/A (LOD provided)0.5 ng/mLN/A (LOD provided)
Linearity Range2.5–25 μg/l0.25–200 ng/mL0.1–54 ng/mL
Analytical Runtime5 minutesNot specifiedNot specified
Within-run PrecisionNot specified6–13%3–5%
Between-run PrecisionNot specified6–13%9%
Inter-batch PrecisionNot specified6–13%6%

Online On-Column Extraction Strategies in LC-MS/MS

Methods employing this compound in conjunction with online on-column extraction strategies are crucial for sensitive and accurate quantification in complex biological samples, such as urine researchgate.net. These integrated systems often utilize direct injection of processed samples, for example, hydrolysed urine, onto the extraction column, which is then directly connected to the analytical column researchgate.net. The use of a six-port valve system is a common feature in such setups, allowing for the initial diversion of samples away from the ion source during the extraction phase and their subsequent redirection for chromatographic analysis publisso.de. This automation of sample enrichment and cleanup directly on the chromatographic system is key to achieving the sensitivity and speed required for modern analytical challenges.

Compound Names Mentioned:

this compound

Ethylenethiourea (ETU)

Ethylene urea (B33335) (EU)

Mechanistic and Kinetic Investigations Utilizing Ethyleneurea D4

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

Deuterium Kinetic Isotope Effects (KIEs) are a cornerstone in the study of reaction mechanisms. By substituting hydrogen atoms with deuterium, researchers can gain insights into the rate-determining step (RDS) of a reaction and the nature of the transition state.

Theoretical Framework of KIEs in Chemical Reactivity

Kinetic isotope effects arise from the differences in vibrational frequencies and zero-point energies (ZPEs) between isotopologues, such as hydrogen (¹H) and deuterium (²H) libretexts.orgwikipedia.orgresearchgate.netslideshare.net. Deuterium, being heavier than hydrogen, has lower vibrational frequencies and a lower ZPE for a given bond. When a bond involving the isotopically substituted atom is broken or formed in the rate-determining step, this difference in ZPEs leads to a difference in activation energies, thereby affecting the reaction rate libretexts.orgcore.ac.uk.

Primary KIEs: These occur when a bond to the isotopically labeled atom is directly involved in the bond-breaking or bond-forming process during the rate-determining step wikipedia.orgslideshare.netlibretexts.orgontosight.ai. A significant primary KIE (typically kH/kD ratios between 1 and 8) indicates that the C-H or N-H bond cleavage is part of the RDS libretexts.orgwikipedia.orglibretexts.org. The magnitude of the primary KIE can reflect the extent of bond cleavage in the transition state core.ac.uk.

Secondary KIEs: These effects are observed when the isotopically labeled atom is not directly involved in bond breaking or formation in the RDS, but its presence influences the transition state through electronic effects, such as hyperconjugation or changes in hybridization wikipedia.orgprinceton.edu. Secondary KIEs are generally smaller than primary KIEs wikipedia.orgprinceton.edu. For instance, a change in hybridization from sp³ to sp² at an α-carbon can lead to a normal secondary KIE, while the reverse process results in an inverse KIE wikipedia.org.

The theoretical basis for calculating KIEs often involves Transition State Theory (TST), which relates reaction rates to the properties of the transition state mdpi.com. Advanced computational methods, including those considering quantum mechanical tunneling, are employed to accurately predict and interpret KIEs researchgate.netmdpi.com.

Experimental Design for KIE Studies Involving Ethyleneurea-d4

Investigating reaction mechanisms with this compound requires careful experimental design to accurately measure rate differences between the deuterated and non-deuterated forms, or between different deuterated positions.

Synthesis of Labeled Compounds: The first step involves the synthesis of this compound with high isotopic purity. While specific synthesis routes are beyond the scope of this section, the availability of such labeled compounds is crucial for KIE studies cymitquimica.comnih.gov. The deuteration pattern (e.g., on the nitrogen atoms or carbon atoms) is critical and must be well-characterized.

Kinetic Measurements: Reactions are typically carried out with both this compound and its non-deuterated counterpart (Ethyleneurea) under identical conditions. The reaction progress is monitored over time, and rate constants (k) are determined for each isotopologue. The KIE is then calculated as the ratio of the rate constants, for example, kH/kD libretexts.orgwikipedia.org.

Analytical Techniques: Various analytical techniques are employed to measure reaction rates and determine isotopic composition. These include:

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to separate and quantify the reactants and products, allowing for the determination of reaction rates and isotopic ratios libretexts.org. For example, LC-MS can be used to quantify the remaining Ethyleneurea and this compound after a certain reaction time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect the location of deuterium within the molecule and to quantify isotopic enrichment libretexts.org.

Data Analysis: The measured rate constants are used to calculate the KIE. The magnitude and sign of the KIE provide critical information about whether the bond to deuterium is broken in the RDS and the nature of the transition state core.ac.uk.

Tracing Reaction Pathways and Transformation Products Using Isotopic Labeling

Isotopic labeling, particularly with stable isotopes like deuterium, is a powerful strategy for tracing the fate of molecules through complex reaction pathways and identifying transformation products.

Stable isotopic labeling allows researchers to follow the movement of specific atoms or groups of atoms through a reaction nih.gov. By incorporating a stable isotope (like deuterium) into a reactant, its transformation products can be identified and their origins elucidated. This is particularly useful for understanding complex reaction networks, metabolic pathways, and degradation processes libretexts.orgnih.gov.

This compound can be used to track the carbon-nitrogen backbone or specific hydrogen positions within the ethyleneurea structure as it undergoes reactions. By analyzing the isotopic signature of the resulting products, researchers can confirm whether certain bonds have been cleaved or rearranged, and which parts of the original molecule are incorporated into new structures nih.gov.

Deuterium labeling is especially effective for studying the degradation pathways of organic compounds libretexts.org. When this compound degrades, the deuterium atoms act as markers, allowing scientists to follow the fragmentation process and identify the intermediates and final products of decomposition.

For instance, if this compound is subjected to hydrolysis or thermal decomposition, the resulting smaller molecules will retain their deuterium labels if the C-D or N-D bonds remain intact. Analyzing the isotopic composition of these degradation products can reveal which bonds are most susceptible to cleavage and the sequence of events in the degradation process libretexts.orgnobracat-isotopes.com. This information is vital for understanding the environmental fate of chemicals or the stability of materials containing ethyleneurea derivatives.

Deuterium Exchange Studies in Urea (B33335) Derivatives

Deuterium exchange studies, particularly protium-deuterium exchange, are used to probe the lability of hydrogen atoms in a molecule and to understand the mechanisms of proton transfer or tautomerization. In urea derivatives like ethyleneurea, the hydrogen atoms attached to nitrogen atoms are often susceptible to exchange with deuterium in a deuterated solvent (e.g., D₂O or deuterated alcohols) libretexts.org.

When this compound is placed in a protic solvent or vice versa, the rate and extent of deuterium exchange can provide information about the acidity of the protons and the mechanism of exchange. For example, if the N-H protons of ethyleneurea are involved in a rate-determining step, their exchange with deuterium can be studied using KIE principles. Conversely, if this compound is used in a protic solvent, the rate of exchange of its deuterium atoms for protium (B1232500) can be monitored. These studies can reveal information about the electronic environment around the nitrogen atoms and the potential for tautomeric forms or proton transfer events within the molecule or its reaction intermediates libretexts.org.

Spectroscopic Characterization and Structural Elucidation with Ethyleneurea D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

The incorporation of deuterium (B1214612) (²H) into organic molecules significantly impacts their NMR spectra, offering enhanced analytical capabilities. Ethyleneurea-d4, with deuterium atoms at the C4 and C5 positions, exemplifies how this isotopic labeling aids in structural elucidation.

In ¹H NMR spectroscopy, the replacement of protium (B1232500) (¹H) with deuterium (²H) at specific molecular sites has a dual benefit: it reduces spectral complexity and can improve sensitivity for the remaining protons. Deuterium possesses a lower gyromagnetic ratio and a quadrupolar nucleus (spin I=1), leading to significantly broader signals and weaker coupling interactions compared to ¹H. Consequently, in the ¹H NMR spectrum of this compound, the signals originating from the methylene (B1212753) protons at positions 4 and 5 are absent due to the substitution with deuterium csbsju.eduwikipedia.org. This effectively simplifies the spectrum, allowing for clearer observation and assignment of the signals from the N-H protons. Furthermore, ²H NMR spectroscopy can be directly employed to probe the deuterated sites, providing a distinct signal where the deuterium atoms are located, thereby confirming the extent and site-specificity of the deuteration wikipedia.org.

The absence of signals corresponding to the methylene protons in the ¹H NMR spectrum of this compound serves as direct spectroscopic evidence for the successful deuteration at the C4 and C5 positions. This site-specific labeling is crucial for understanding the molecule's structure and conformation. The remaining ¹H signals, primarily from the N-H protons, become more amenable to detailed analysis. These N-H signals are typically observed as broad singlets due to their exchangeable nature and potential hydrogen bonding interactions. The simplified ¹H NMR spectrum of this compound allows for more precise determination of the chemical environment of these N-H protons, which can provide indirect information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding networks.

Table 1: Expected ¹H NMR Chemical Shifts

Proton TypeEthyleneurea (Expected)This compound (Expected)Notes
N-HBroad, exchangeableBroad, exchangeableSignals may be less resolved due to exchange.
CH₂ (C4, C5)~3.5 ppm chemicalbook.comAbsentSignals are replaced by deuterium.

Advanced multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for structural elucidation. Deuteration at specific carbon sites significantly aids these experiments. In an HSQC experiment correlating ¹H and ¹³C nuclei, the absence of ¹H signals at the deuterated C4 and C5 positions in this compound means that no cross-peaks will be observed between the ¹³C signals of these carbons and any ¹H nuclei. This absence of cross-peaks from the deuterated sites simplifies the spectrum, making it easier to assign the ¹H-¹³C correlations involving the N-H protons and the carbonyl carbon. Similarly, HMBC experiments, which detect long-range correlations, are less cluttered, facilitating the assignment of correlations from the N-H protons to the carbonyl carbon and the deuterated methylene carbons. These simplifications are critical for confirming the molecular structure and understanding the connectivity within the molecule nih.govresearchgate.net.

Vibrational Spectroscopy (Infrared and Raman) Studies on Deuterated Ethyleneurea

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to changes in molecular structure and bonding, including isotopic substitution. The deuteration of ethyleneurea at the C4 and C5 positions provides a clear isotopic effect that can be readily observed and analyzed.

The fundamental principle governing isotopic shifts in vibrational spectroscopy is the dependence of vibrational frequency on the reduced mass of the vibrating system, as described by Hooke's Law. Replacing protium (¹H) with deuterium (²H) in the C-H bonds of ethyleneurea to form this compound alters the reduced mass of these bonds. This mass increase leads to a decrease in vibrational frequencies, commonly referred to as a red-shift or isotopic shift nih.govwikipedia.orgoregonstate.edu.

Table 2: Expected IR/Raman Vibrational Frequencies (cm⁻¹)

Vibration TypeEthyleneurea (Typical)This compound (Expected)Notes
C=O Stretch1650-1700 oup.comresearchgate.netrsc.org~1650-1700Largely unaffected by C-H/C-D substitution.
N-H Stretch3200-3400 rsc.orgresearchgate.net~3200-3400Sensitive to hydrogen bonding; may show minor shifts.
C-H Stretch2900-3000 oregonstate.eduAbsentReplaced by C-D stretch.
C-D StretchAbsent2100-2200 wikipedia.orgoregonstate.eduCharacteristic shift due to deuterium incorporation.
N-H Bend~1600~1600Sensitive to hydrogen bonding; may show minor shifts.
C-N Stretch1400-1500~1400-1500May show minor shifts due to coupling with deuterated groups.
C-H Bend~1450 (CH₂)AbsentReplaced by C-D bend.
C-D BendAbsent~1000-1100Characteristic shift due to deuterium incorporation.
Skeletal VibrationsVariousVariousMay show minor shifts due to altered force constants.

Furthermore, the detailed analysis of vibrational spectra, often aided by normal coordinate analysis, allows for the assignment of specific modes to particular molecular motions. For this compound, the C-D stretching and bending modes, along with the remaining C-N and C=O vibrations, can be used to refine force fields, thereby enhancing the understanding of the molecule's potential energy surface and conformational landscape oup.comnih.govtandfonline.com. This comprehensive spectroscopic data is vital for the complete structural elucidation and characterization of this compound.

Computational and Theoretical Studies of Ethyleneurea D4

Quantum Chemical Calculations for Deuterated Molecules

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. For deuterated species, these calculations can elucidate the subtle but significant effects of isotopic substitution.

Density Functional Theory (DFT) is a widely used computational method for studying organic molecules. mdpi.com In the context of isotopic systems like Ethyleneurea-d4, DFT is applied under the Born-Oppenheimer approximation, where the electronic structure is determined for a fixed nuclear geometry. Consequently, the potential energy surface calculated by DFT is identical for both this compound and its non-deuterated counterpart, as they share the same electronic structure. stackexchange.com

The primary difference arises from the nuclear mass. The mass of deuterium (B1214612) is approximately twice that of protium (B1232500), and this difference is crucial when studying properties that depend on nuclear motion, such as vibrational frequencies and zero-point energies (ZPE). stackexchange.com DFT calculations account for this by incorporating the specific isotopic masses into the vibrational analysis. Functionals such as B3LYP are commonly employed for these types of calculations on organic molecules. mdpi.commdpi.com The calculations can provide optimized geometries and electronic properties, which serve as the foundation for further spectroscopic and dynamic predictions. mdpi.com

A key application of DFT is the prediction of spectroscopic properties, which are directly influenced by isotopic substitution. youtube.comyoutube.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are highly dependent on the masses of its atoms. In this compound, the substitution of four hydrogen atoms with deuterium atoms leads to a significant shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. DFT calculations can accurately predict these frequencies by computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). researchgate.net The lower vibrational frequencies for C-D stretching and bending modes compared to C-H modes are a direct consequence of the heavier mass of deuterium.

Vibrational ModeTypical Frequency Range (C-H)Predicted Frequency Range (C-D)Reason for Shift
Stretching~2900-3100 cm-1~2100-2300 cm-1Increased reduced mass of the C-D bond
Bending (Scissoring/Rocking)~1350-1480 cm-1~950-1100 cm-1Increased reduced mass of the D-C-D or D-C-N systems

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic substitution also affects NMR spectra. Deuterium substitution on carbon atoms in this compound can cause small changes in the chemical shifts of neighboring carbon and proton nuclei, known as deuterium isotope effects. mdpi.com These effects can be calculated using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, to predict nuclear shielding tensors. mdpi.com These theoretical predictions are valuable for assigning complex spectra and understanding intramolecular hydrogen bonding. mdpi.comresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Ethyleneurea

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. purdue.edu For this compound, MD simulations can reveal how deuterium substitution impacts the molecule's conformational dynamics and interactions.

While the potential energy surface remains unchanged upon deuteration, the dynamics on this surface are altered. Due to its greater mass, deuterium has a lower zero-point energy and smaller vibrational amplitude in a C-D bond compared to a C-H bond. This can lead to subtle differences in average bond lengths and angles, which may influence the conformational preferences of the five-membered ring of ethyleneurea.

Conformational analysis, often aided by quantum chemical calculations, explores the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com For this compound, MD simulations can be used to sample the conformational landscape and determine the populations of different conformers at a given temperature. The integration of experimental data, such as from hydrogen-deuterium exchange mass spectrometry (HDX-MS), with MD simulations can further refine structural ensembles of molecules in solution. umaryland.edu

Mechanistic Insights from Computational Modeling of Deuterium-Containing Systems

Computational modeling is instrumental in elucidating reaction mechanisms, particularly through the study of isotope effects. researchgate.net

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions. mdpi.com This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, computational methods can predict how deuteration affects the reaction pathway.

A key aspect of this is the calculation of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated molecule to the deuterated one. rsc.org

Primary KIE: Occurs when a C-D bond is broken in the rate-determining step of a reaction. The higher zero-point energy of a C-H bond compared to a C-D bond means less energy is required to break the C-H bond, resulting in a faster reaction for the non-deuterated compound.

Secondary KIE: Occurs when the deuterium atoms are not directly involved in bond breaking but are located near the reaction center. These effects arise from changes in hybridization and vibrational frequencies between the reactant and the transition state.

By calculating the vibrational frequencies of reactants and transition states for both Ethyleneurea and this compound, computational models can predict the magnitude of the KIE, offering powerful evidence for or against a proposed reaction mechanism. rsc.org

The substitution of hydrogen with deuterium is considered a minimal structural perturbation, yet it produces measurable effects on molecular properties and dynamics. rsc.org Computational analysis allows for a detailed investigation of these perturbations. Isotopic perturbation can influence non-covalent interactions, such as hydrogen bonding. The slight changes in bond lengths and vibrational dynamics upon deuteration can alter the geometry and strength of these interactions.

Future Research Directions and Translational Impact of Ethyleneurea D4 Research

Development of Novel Deuteration Strategies for Ethyleneurea Analogs

The precise synthesis of deuterated compounds is paramount for their effective use in research. Future efforts will likely focus on developing more efficient, regioselective, and scalable deuteration strategies applicable to ethyleneurea and its analogs.

Continuous Flow Chemistry: The adoption of continuous flow chemistry presents a significant opportunity for enhancing deuteration processes. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and higher incorporation rates of deuterium (B1214612). Furthermore, flow chemistry is amenable to scaling up production, making it suitable for generating larger quantities of deuterated materials for various applications nih.govnih.govatamanchemicals.com.

Advanced Catalysis: Research into novel catalytic systems will be crucial for achieving site-specific deuteration. Transition metal catalysts, including Raney nickel, palladium on carbon (Pd/C), and iridium-based catalysts, have demonstrated efficacy in hydrogen isotope exchange (HIE) reactions with nitrogen-containing heterocycles nih.govatamanchemicals.comacs.orgmdpi.com. Future work may explore new catalyst designs or combinations to target specific positions on the ethyleneurea scaffold with high regioselectivity.

Deuterium Sources and Methods: While heavy water (D₂O) remains a primary deuterium source, alternative reagents like DMSO-d₆ are also employed nih.govacs.orgmdpi.comcreative-proteomics.com. Emerging strategies, such as organophotocatalysis and HOME chemistry, offer new avenues for selective C-H deuteration, particularly at metabolically labile sites adjacent to heteroatoms, which could be relevant for ethyleneurea derivatives frontiersin.orgnist.govnih.gov. The development of greener synthesis methods, utilizing readily available and less toxic deuterium sources, will also be a key focus mdpi.comresearchgate.net.

Integration with Multi-Omics Approaches in Isotopic Tracing

Isotopic labeling is a cornerstone technique for understanding complex biological systems, and its integration with multi-omics approaches is unlocking unprecedented insights. Ethyleneurea-d4 can serve as a valuable tracer in such integrated studies.

Metabolic Flux Analysis (MFA): Stable isotope tracing, often using ¹³C or ²H (deuterium) labeled substrates, is fundamental to MFA, enabling the quantification of metabolic fluxes and the elucidation of metabolic pathways creative-proteomics.comwikipedia.orgcreative-proteomics.com. By introducing this compound into a biological system, researchers can track its metabolic fate, identify enzymes involved in its processing, and determine its contribution to various metabolic networks.

Multi-Omics Synergy: Integrating isotopic tracing data with genomics, transcriptomics, and proteomics provides a holistic view of cellular processes. For instance, tracking the metabolic incorporation of this compound can be correlated with changes in gene expression (transcriptomics) or protein abundance (proteomics) related to its metabolism or signaling pathways. This multi-omics approach can reveal how cellular components interact to regulate metabolic responses, offering a deeper understanding of cellular function in health and disease nih.govmdc-berlin.de.

Systems Biology and Disease Mechanisms: The application of isotopic tracing in conjunction with multi-omics data can illuminate the role of specific metabolites, like ethyleneurea or its derivatives, in disease pathogenesis. By mapping metabolic alterations, researchers can identify potential biomarkers for diagnosis or therapeutic targets for intervention nih.govnih.govcreative-proteomics.com.

Advancements in Automated Isotopic Labeling Detection Workflows

The increasing complexity and volume of data generated by isotopic labeling experiments necessitate robust and automated analytical workflows for accurate and efficient detection and quantification.

High-Resolution Mass Spectrometry (HRMS): Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a dominant analytical platform for isotope tracing studies. Advances in HRMS instruments provide enhanced sensitivity, selectivity, and mass accuracy, crucial for distinguishing isotopologues and quantifying labeled metabolites, even at low concentrations nih.govcreative-proteomics.comnih.govmdpi.comresearchgate.netnih.gov. Gas chromatography-mass spectrometry (GC-MS/MS) also plays a role, particularly for volatile compounds mdpi.comresearchgate.net.

Automated Data Processing and Analysis: The development of specialized software and automated workflows is critical for handling the vast datasets generated. Tools for correcting raw mass spectrometry data for natural isotope abundance, isotopologue interferences, and tracer isotopic purity are essential for accurate quantitative analysis nih.govoup.com. AI and machine learning (ML) are increasingly integrated into these workflows to improve data interpretation, pattern recognition, and the identification of metabolic fluxes, making complex analyses more accessible frontiersin.orgmetwarebio.comdoe.govarxiv.orgchromatographyonline.com.

High-Throughput Screening: For applications requiring rapid analysis, such as drug discovery or clinical diagnostics, high-throughput methods are paramount. Technologies like RapidFire/MS and advancements in sample preparation and detection technologies are enabling faster and more efficient analysis of labeled compounds nih.govlcms.cz.

Potential for New Material Science Applications via Deuterated Scaffolds

The unique properties imparted by deuterium substitution can be leveraged to create novel materials with enhanced performance characteristics. Ethyleneurea derivatives, known for their versatility in polymer chemistry, could serve as valuable scaffolds in this domain.

Deuterium Effects on Polymer Properties: Replacing hydrogen with deuterium can significantly alter a polymer's physical and chemical properties. These effects include increased thermal and oxidative stability, modified vibrational frequencies, altered phase transition temperatures, and unique spectroscopic signatures researchgate.netresolvemass.canih.govacs.orgdtic.mil. Deuteration can also influence a polymer's interaction with neutrons, making deuterated polymers valuable for neutron scattering studies nih.govacs.org.

Ethyleneurea in Material Design: Ethyleneurea and its derivatives are recognized for their utility as monomers, crosslinking agents, and intermediates in the synthesis of polymers, coatings, adhesives, and specialized materials atamanchemicals.comgoogle.comgoogle.comhelyspecialitychemicals.comnih.govwikipedia.org. They are also explored in areas like liquid crystals rsc.org.

Deuterated Ethyleneurea Scaffolds: The incorporation of deuterium into ethyleneurea-based polymer scaffolds could lead to materials with enhanced durability, improved thermal resistance, or unique optical and spectroscopic properties. Such deuterated materials might find applications in advanced coatings, high-performance plastics, or specialized components where isotopic purity or altered physical properties are advantageous.

Q & A

Q. What are the key considerations for synthesizing Ethyleneurea-d4 with high isotopic purity, and how can synthesis efficiency be optimized?

Methodological Answer: Prioritize deuteration efficiency by using deuterated solvents (e.g., D₂O) and catalysts under controlled inert atmospheres. Monitor reaction progress via NMR to confirm deuterium incorporation at specific positions (e.g., methyl or urea groups). Optimize reaction time and temperature to minimize side products, and validate purity using mass spectrometry or isotope-ratio MS .

Q. How can researchers characterize the structural and isotopic integrity of this compound in solvent studies?

Methodological Answer: Employ a combination of ¹H/²H NMR to confirm deuterium substitution patterns and FT-IR to verify functional groups. Cross-validate with elemental analysis (EA) and high-resolution MS to ensure isotopic purity >98%. Include control experiments with non-deuterated ethyleneurea to benchmark spectral differences .

Q. What experimental protocols ensure the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design stability tests by incubating this compound in buffers across a pH range (e.g., 2–12) at 25°C and 40°C. Use HPLC-UV or LC-MS to quantify degradation products over time. Statistical analysis (e.g., ANOVA) can identify significant stability differences, while Arrhenius plots predict shelf-life under storage conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported NMR chemical shifts for this compound across different solvent systems?

Methodological Answer: Replicate studies using standardized solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and controlled probe temperatures. Compare results with literature data, accounting for solvent polarity and hydrogen bonding effects. Use error bars and statistical tests (e.g., t-test) to assess variability. Publish raw data and instrument calibration details to enhance reproducibility .

Q. What strategies can resolve discrepancies in deuterium kinetic isotope effects (KIE) observed in this compound-mediated reactions?

Methodological Answer: Systematically vary reaction parameters (e.g., solvent, catalyst loading) while maintaining isotopic purity controls. Use computational modeling (DFT) to predict KIE values and compare with experimental results. Analyze outliers via sensitivity testing and error propagation models to identify methodological biases .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy as a deuterated standard versus commercial alternatives (e.g., DMSO-d6)?

Methodological Answer: Conduct head-to-head experiments measuring signal-to-noise ratios and linewidths in NMR spectra under identical conditions. Use multivariate analysis to account for solvent interactions and temperature effects. Include cost-benefit analysis of synthesis vs. procurement, avoiding commercial bias by disclosing funding sources .

Q. What methodologies validate the absence of isotopic scrambling in this compound during long-term kinetic studies?

Methodological Answer: Implement time-resolved ²H NMR or isotope tracing with ¹³C-labeled analogs to track deuterium migration. Use quenching techniques at periodic intervals to halt reactions, followed by LC-MS analysis. Statistical process control (SPC) charts can detect deviations from baseline isotopic distribution .

Data Analysis & Validation

Q. How should researchers statistically analyze variability in deuterium enrichment levels across this compound batches?

Methodological Answer: Apply Six Sigma methodologies to quantify batch-to-batch variability. Use control charts (e.g., X-bar/R charts) and hypothesis testing (e.g., chi-square) to assess deviations from target purity thresholds. Include root-cause analysis (e.g., fishbone diagrams) for outlier batches .

Q. What frameworks ensure ethical and reproducible reporting of this compound’s applications in metabolic tracing studies?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo). Disclose deuterium source and synthesis protocols in supplementary materials. Use standardized metadata templates for isotopic compounds .

Experimental Design

Q. How can researchers optimize crossover studies using this compound to isolate solvent effects in reaction mechanisms?

Methodological Answer: Design a fractional factorial experiment varying solvent polarity, deuterium content, and temperature. Use response surface methodology (RSM) to model interactions. Validate with in-situ IR spectroscopy to monitor intermediate formation. Replicate trials with independent synthesis batches to confirm generalizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.